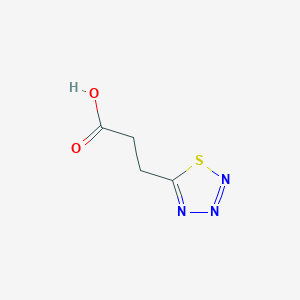![molecular formula C28H60N2O4Si B13346541 N-octadecyl-n-[3-(triethoxysilyl)propyl]urea](/img/structure/B13346541.png)
N-octadecyl-n-[3-(triethoxysilyl)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-octadecyl-n-[3-(triethoxysilyl)propyl]urea is an organosilicon compound with the molecular formula C28H60N2O4Si and a molecular weight of 516.87 g/mol . This compound is characterized by the presence of a long alkyl chain (octadecyl) and a triethoxysilyl group attached to a urea moiety. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-octadecyl-n-[3-(triethoxysilyl)propyl]urea can be synthesized through a reaction between 3-aminopropyltriethoxysilane and octadecylisocyanate . The reaction is typically carried out under the following conditions:
Reactants: 3-aminopropyltriethoxysilane (44 g, 0.20 mole) and octadecylisocyanate (59 g, 0.20 mole).
Reaction Temperature: The reaction mixture is stirred, and the exothermic reaction raises the temperature to 110°C.
Cooling: The mixture is then cooled to ambient temperature to obtain the product.
Yield: The reaction yields 93 g (100%) of a waxy white solid with a melting point of 43-45°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous monitoring of reaction parameters are common practices in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-octadecyl-n-[3-(triethoxysilyl)propyl]urea undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: The urea moiety can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the condensation of silanol groups.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane networks.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N-octadecyl-n-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization and biosensor development.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of N-octadecyl-n-[3-(triethoxysilyl)propyl]urea involves its ability to undergo hydrolysis and condensation reactions. The triethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. This leads to the formation of cross-linked networks that enhance the mechanical and chemical properties of the materials in which it is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-dodecyl-n-[3-(triethoxysilyl)propyl]urea: Similar structure but with a shorter alkyl chain (dodecyl).
N-octadecyl-n-[3-(trimethoxysilyl)propyl]urea: Similar structure but with a trimethoxysilyl group instead of a triethoxysilyl group.
Uniqueness
N-octadecyl-n-[3-(triethoxysilyl)propyl]urea is unique due to its long alkyl chain, which imparts hydrophobic properties, and the triethoxysilyl group, which allows for strong bonding with various substrates. This combination of properties makes it particularly useful in applications requiring both hydrophobicity and strong adhesion.
Eigenschaften
Molekularformel |
C28H60N2O4Si |
|---|---|
Molekulargewicht |
516.9 g/mol |
IUPAC-Name |
1-octadecyl-1-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C28H60N2O4Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-30(28(29)31)26-24-27-35(32-6-2,33-7-3)34-8-4/h5-27H2,1-4H3,(H2,29,31) |
InChI-Schlüssel |
BGQWDOLNVXJCFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCC[Si](OCC)(OCC)OCC)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13346482.png)
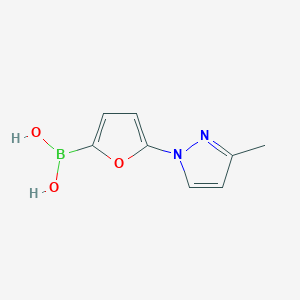
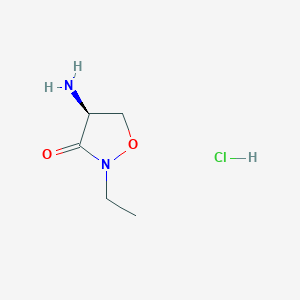
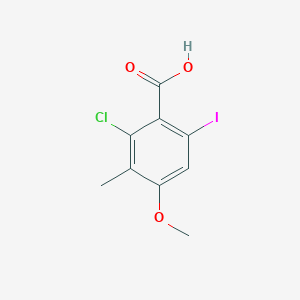
![1-[5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethan-1-one](/img/structure/B13346503.png)
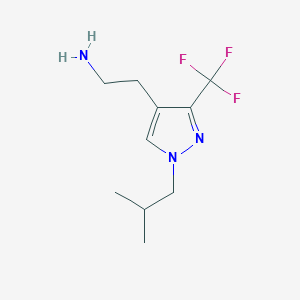
![Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13346511.png)
![3-Thia-9-azaspiro[5.5]undecane-8,10-dione](/img/structure/B13346512.png)
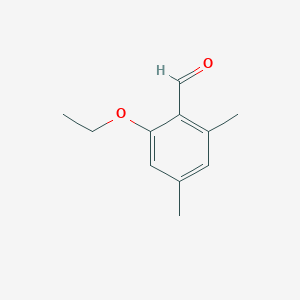

![(S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B13346532.png)
